![molecular formula C6H9ClN4OS B11715975 4-[(2-chloroethyl)amino]-N-methyl-1,2,5-thiadiazole-3-carboxamide](/img/structure/B11715975.png)
4-[(2-chloroethyl)amino]-N-methyl-1,2,5-thiadiazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2-chloroethyl)amino]-N-methyl-1,2,5-thiadiazole-3-carboxamide is a chemical compound known for its potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom. The chloroethyl and amino groups attached to the thiadiazole ring contribute to its reactivity and potential biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-chloroethyl)amino]-N-methyl-1,2,5-thiadiazole-3-carboxamide typically involves the reaction of 2-chloroethylamine with N-methyl-1,2,5-thiadiazole-3-carboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are optimized to ensure high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to maximize efficiency and minimize waste, with careful control of reaction parameters to ensure consistent quality of the final product. Advanced purification techniques, such as crystallization and chromatography, are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(2-chloroethyl)amino]-N-methyl-1,2,5-thiadiazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the chloroethyl group under mild conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted thiadiazole compounds
Wissenschaftliche Forschungsanwendungen
Biology: It has been investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential use as a therapeutic agent, particularly in the treatment of certain types of cancer.
Industry: It is used in the development of new materials and chemical processes, including the synthesis of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-[(2-chloroethyl)amino]-N-methyl-1,2,5-thiadiazole-3-carboxamide involves its interaction with cellular components, particularly DNA. The chloroethyl group can form covalent bonds with DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This mechanism is similar to that of other alkylating agents used in chemotherapy, which target rapidly dividing cancer cells and disrupt their growth and proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chlorambucil: A nitrogen mustard alkylating agent used in the treatment of chronic lymphocytic leukemia and malignant lymphomas.
Melphalan: Another nitrogen mustard used in the treatment of multiple myeloma and ovarian cancer.
Cyclophosphamide: A widely used chemotherapeutic agent with similar alkylating properties.
Uniqueness
4-[(2-chloroethyl)amino]-N-methyl-1,2,5-thiadiazole-3-carboxamide is unique due to its thiadiazole ring structure, which imparts distinct chemical and biological properties. The presence of the thiadiazole ring can enhance the compound’s stability and reactivity, making it a valuable scaffold for the development of new therapeutic agents and materials.
Eigenschaften
Molekularformel |
C6H9ClN4OS |
|---|---|
Molekulargewicht |
220.68 g/mol |
IUPAC-Name |
4-(2-chloroethylamino)-N-methyl-1,2,5-thiadiazole-3-carboxamide |
InChI |
InChI=1S/C6H9ClN4OS/c1-8-6(12)4-5(9-3-2-7)11-13-10-4/h2-3H2,1H3,(H,8,12)(H,9,11) |
InChI-Schlüssel |
LIFGSSWIYCMKTA-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)C1=NSN=C1NCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


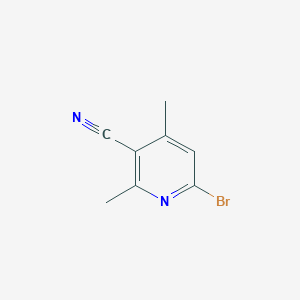

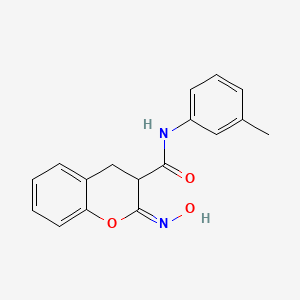
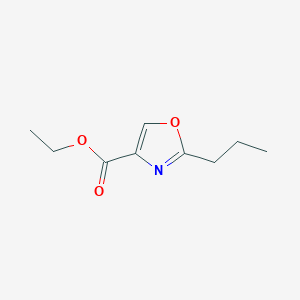
![2-[(Benzyloxy)methyl]-4-methylpentanoic acid](/img/structure/B11715941.png)
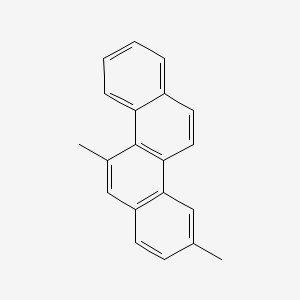
![1-[2-Chloro-6-(trifluoromethyl)phenyl]-2,2,2-trifluoroethan-1-ol](/img/structure/B11715950.png)
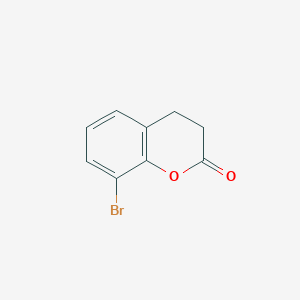
![(1R,2S,6R,7S)-2-methyl-4-azatricyclo[5.2.1.02,6]dec-8-ene](/img/structure/B11715972.png)
![(2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(N-hydroxyimino)acetamide](/img/structure/B11715980.png)
![N-Boc-1-[(trimethylsilyl)ethynyl]cyclobutanamine](/img/structure/B11715988.png)
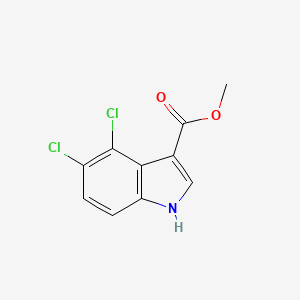
![Methyl 2-[4-(Trifluoromethoxy)phenyl]pyrimidine-4-carboxylate](/img/structure/B11716002.png)
![(9S)-1-methyl-5-propyl-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B11716006.png)
